molecular formula C19H22N2 B1212513 Depramine CAS No. 303-54-8

Depramine

Cat. No. B1212513
CAS RN: 303-54-8
M. Wt: 278.4 g/mol
InChI Key: AFBYHZACPPSJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "Depramine" often involves complex reactions that incorporate specific isotopes or functional groups. For example, the synthesis of deuterium-labelled clomipramine, an antidepressant, involves incorporating eight deuterium atoms into the nonaromatic part of the molecule. This process includes synthesizing 1,1,2,2,3,3-Hexadeutero-3-dimethylaminopropyl chloride for constructing the labelled side chain (Chaudhuri, Sung, & Markus, 1981).

Molecular Structure Analysis

Molecular structure analysis of compounds like "Depramine" involves X-ray diffraction, FTIR, Raman, and NMR spectroscopy to determine their three-dimensional configuration. For instance, the structure of N,N-bis-(phthalimidopropyl)-N-propylamine, a new derivative of polyamine, was studied using these methods, revealing a folded conformation stabilized by an intramolecular hydrogen bond (Brycki et al., 2006).

Chemical Reactions and Properties

"Depramine" and related compounds participate in a variety of chemical reactions, forming supramolecular aggregates through hydrogen bonding. The interaction between cyanuric acid and melamine derivatives, for example, results in stable, insoluble complexes due to hydrogen bonding, illustrating the chemical reactivity and self-assembly potential of these molecules (Seto & Whitesides, 1993).

Physical Properties Analysis

The physical properties of compounds like "Depramine" are influenced by their molecular structure and chemical composition. Supramolecular chemistry of melamine and its derivatives showcases the development of nano-to-micro scaled architecture, affecting their physical state, solubility, and more (Roy, Bairi, & Nandi, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of "Depramine"-like substances are largely determined by their functional groups and molecular framework. For example, the catalytic dehydrocoupling/dehydrogenation of N-methylamine-borane to yield high molecular weight polyaminoboranes illustrates the reactive nature and potential application of these compounds in polymer science (Staubitz et al., 2010).

Safety And Hazards

Safety data suggests avoiding breathing mist, gas, or vapors of Depramine. Contact with skin and eyes should be avoided, and personal protective equipment should be used. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-13H,7,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBYHZACPPSJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58262-51-4 (hydrochloride), 72629-48-2 (fumarate[1:1])
Record name Depramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90184388
Record name Depramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Depramine

CAS RN

303-54-8
Record name Depramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Depramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Depramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C3T28736
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.